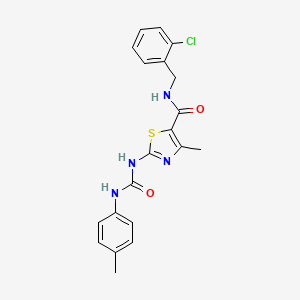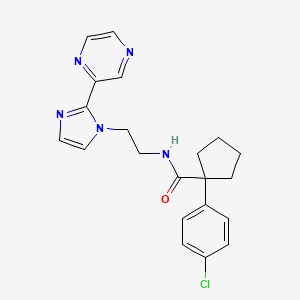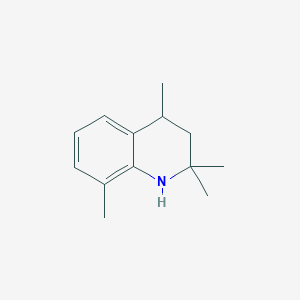
2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C13H19N . It is a variant of the compound “1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline”, which is a clear liquid that can range in color from colorless to brown .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the quinoline structure, which is a type of heterocyclic aromatic organic compound. It has two fused rings, a benzene ring and a pyridine ring .Aplicaciones Científicas De Investigación
pH-Regulated Asymmetric Transfer Hydrogenation
Research demonstrates the importance of 1,2,3,4-tetrahydroquinolines in natural products and pharmaceutical synthesis. This compound is key in the production of bioactive alkaloids and antibacterial drugs like (S)-flumequine (Wang et al., 2009).
Antibiotic Properties
A study has revealed the extraction of a tetrahydroquinoline derivative, helquinoline, from Janibacter limosus, showcasing its significant biological activity against bacteria and fungi (Asolkar et al., 2004).
Intramolecular Hydroaminomethylation
A novel approach for preparing 1,2,3,4-tetrahydroquinolines has been developed, using the intramolecular hydroaminomethylation of 2-isopropenylanilines. This method is highly chemo- and regioselective (Vieira & Alper, 2007).
Synthesis and Medicinal Applications
1,2,3,4-tetrahydroquinoline derivatives are vital intermediates in cardiovascular drug and dye synthesis. The paper by Zhang Guobao (2012) reviews various synthetic methods and their applications in medicinal chemistry (Guobao, 2012).
Significance in Medicinal Chemistry
These derivatives play a crucial role in the pharmaceutical and agrochemical industries, displaying pharmacological activities like anti-cancer, anti-diabetic, and anti-inflammatory properties (Sabale, Patel & Kaur, 2013).
Photolysis Study
A study on the photolysis of dihydroquinolines led to insights into the reactivity of intermediate cations formed in these processes (Nekipelova, Kurkovskaya & Levina, 2002).
Comparative Antioxidant Effects
An investigation into the cytotoxic, genotoxic, and antioxidant activities of THQ on human lymphocytes provided valuable information on its potential as an antioxidant (Blaszczyk & Skolimowski, 2006).
Lewis Acid Catalyzed Reactions
Studies have shown the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives via Lewis acid-catalyzed reactions (Lu & Shi, 2007).
Presence in Human Brains
1,2,3,4-Tetrahydroquinoline derivatives have been identified in parkinsonian and normal human brains, suggesting their potential involvement in neurological conditions (Niwa et al., 1987).
Synthesis and Antiulcer Activity
Research has focused on synthesizing 1,2,3,4-tetrahydroquinoline derivatives and testing their antiulcer activity (Uchida et al., 1990).
Mecanismo De Acción
Target of Action
Quinoline derivatives, which this compound is a part of, have been shown to have potential antioxidant properties .
Mode of Action
It is suggested that quinoline derivatives may function as powerful antioxidants, potentially interacting with reactive oxygen species (ros) to prevent oxidative damage .
Biochemical Pathways
Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and inflammation .
Pharmacokinetics
The compound’s conformational flexibility may influence its permeability across the blood-brain barrier, which could impact its bioavailability and neuroprotective efficacy .
Result of Action
As a potential antioxidant, it may help protect cells from oxidative damage, which could be beneficial in conditions such as neurodegenerative diseases .
Propiedades
IUPAC Name |
2,2,4,8-tetramethyl-3,4-dihydro-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPHCTXGGHZXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C(C=CC=C12)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)
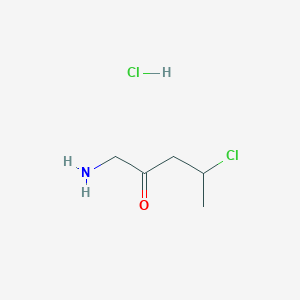
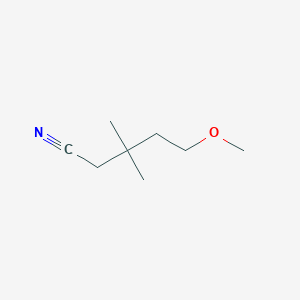
![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)
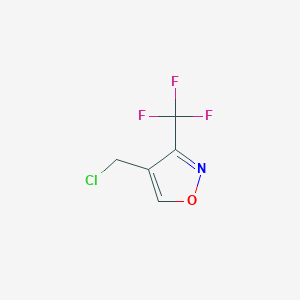
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)
![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)
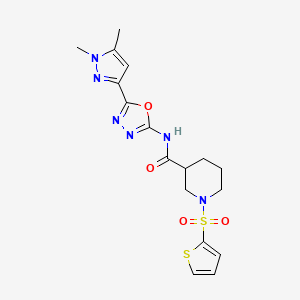
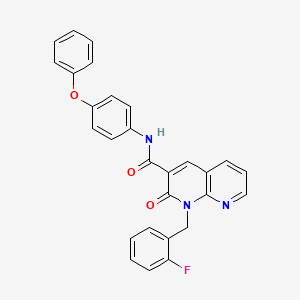

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B2863744.png)
